molecular formula C13H23N3 B6147058 {3-[(3-aminopropyl)amino]propyl}(benzyl)amine CAS No. 22029-45-4

{3-[(3-aminopropyl)amino]propyl}(benzyl)amine

Cat. No.: B6147058
CAS No.: 22029-45-4
M. Wt: 221.3
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Description

{3-[(3-aminopropyl)amino]propyl}(benzyl)amine is an organic compound with the molecular formula C₁₃H₂₃N₃ It is a derivative of propanediamine, featuring both aminopropyl and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-aminopropyl)amino]propyl}(benzyl)amine typically involves the reaction of 1,3-diaminopropane with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

{3-[(3-aminopropyl)amino]propyl}(benzyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.

    Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.

    Substitution: Halogenated compounds (e.g., benzyl chloride); reaction conditions include the presence of a base and controlled temperature.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: New derivatives with substituted groups

Scientific Research Applications

{3-[(3-aminopropyl)amino]propyl}(benzyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(3-aminopropyl)amino]propyl}(benzyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-N-benzylpropan-1-amine
  • N-(3-aminopropyl)-N-methylbenzylamine
  • N-(3-aminopropyl)-N-phenylpropan-1-amine

Uniqueness

{3-[(3-aminopropyl)amino]propyl}(benzyl)amine is unique due to its specific combination of aminopropyl and benzyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

22029-45-4

Molecular Formula

C13H23N3

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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